molecular formula C8H10Cl3NO B6199618 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride CAS No. 85262-41-5

2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6199618
CAS No.: 85262-41-5
M. Wt: 242.5
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3,5-dichlorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts by binding to amine receptors and modulating their activity. This interaction can influence various biochemical processes, including neurotransmission and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ether and amine functionalities. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

85262-41-5

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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